molecular formula C9H14FNSSi B13418916 Jtbwywiqlbdiem-uhfffaoysa-

Jtbwywiqlbdiem-uhfffaoysa-

Cat. No.: B13418916
M. Wt: 215.36 g/mol
InChI Key: JTBWYWIQLBDIEM-UHFFFAOYSA-N
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Description

Such compounds are commonly studied in medicinal chemistry and materials science due to their bioactivity or optoelectronic properties .

Properties

Molecular Formula

C9H14FNSSi

Molecular Weight

215.36 g/mol

IUPAC Name

1-[[fluoro(dimethyl)silyl]methyl]-6-methylpyridine-2-thione

InChI

InChI=1S/C9H14FNSSi/c1-8-5-4-6-9(12)11(8)7-13(2,3)10/h4-6H,7H2,1-3H3

InChI Key

JTBWYWIQLBDIEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC(=S)N1C[Si](C)(C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione involves several steps. The starting materials typically include fluoro(dimethyl)silyl compounds and methylpyridinethione derivatives. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced separation techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.

    Substitution: This involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or silyl derivatives.

Scientific Research Applications

1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecular structures.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating certain diseases.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Compound A: 2-Amino-5-nitrobenzo[d]thiazole (CAS 73458-39-6)

Molecular Formula : C₇H₅N₃O₂S
Key Properties :

  • Molecular Weight: 195.20 g/mol
  • Solubility: 0.291 mg/mL in water
  • Log Kp (Skin Permeability): -5.99 cm/s
  • Bioavailability Score: 0.55
    Synthesis : Reacts thiourea with N-methylacetamide under aqueous conditions (94% yield) .
    Applications : Used as a precursor in dye synthesis and antimicrobial agents.

Compound B: (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)

Molecular Formula : C₆H₅BBrClO₂
Key Properties :

  • Molecular Weight: 235.27 g/mol
  • Log Po/w (XLOGP3): 2.15
  • GI Absorption: High
  • Synthetic Accessibility: 2.07
    Synthesis : Prepared via palladium-catalyzed cross-coupling in THF/water at 75°C .
    Applications : Intermediate in Suzuki-Miyaura reactions for pharmaceutical synthesis.

Compound C: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

Molecular Formula : C₇H₅BrO₂
Key Properties :

  • Molecular Weight: 201.02 g/mol
  • Solubility: 0.687 mg/mL in water
  • Hazard: H302 (harmful if swallowed)
    Synthesis : Catalyzed by A-FGO in THF under green chemistry conditions (98% yield) .
    Applications : Antifungal agents and corrosion inhibitors.

Comparative Data Table

Property "Jtbwywiqlbdiem-uhfffaoysa-" (Hypothetical) Compound A Compound B Compound C
Molecular Weight ~200-250 g/mol (estimated) 195.20 235.27 201.02
Solubility (Water) Low (similar to Compound A) 0.291 mg/mL 0.24 mg/mL 0.687 mg/mL
Log Kp Moderate permeability (~-5.5 cm/s) -5.99 -6.21 -2.47
Synthetic Yield 70-90% (estimated) 94% 69% 98%
Applications Bioactive intermediates Dyes, antimicrobials Pharmaceuticals Antifungals

Key Research Findings

  • Structural Influence on Bioactivity : Nitro and amine groups in Compound A enhance antimicrobial properties but reduce solubility compared to boronic acids (Compound B) .
  • Synthetic Efficiency : Green chemistry methods (e.g., A-FGO catalysis in Compound C) achieve higher yields and lower environmental impact than traditional routes .
  • Toxicity Profile : Compounds with higher Log Kp values (e.g., Compound C) show lower skin permeability, reducing dermal toxicity risks .

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